- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369
Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)
O 2-(Trifluorometil)fenotiazina é um composto heterocíclico que apresenta um núcleo fenotiazínico substituído com um grupo trifluorometila na posição 2. Esta modificação estrutural confere propriedades eletrônicas e estereoquímicas distintas, tornando-o valioso em aplicações avançadas. Sua estabilidade termodinâmica e resistência à oxidação são amplamente reconhecidas, destacando-se em sínteses organometálicas e como intermediário em fármacos psicotrópicos. A presença do grupo trifluorometila melhora a lipofilicidade e a permeabilidade de membranas biológicas, sendo crucial no desenvolvimento de compostos bioativos com maior seletividade e eficácia. Além disso, demonstra utilidade em materiais eletrônicos orgânicos devido às suas propriedades de transferência de carga.
92-30-8 structure
Product Name:2-(Trifluoromethyl)phenothiazine
N.o CAS:92-30-8
MF:C13H8F3NS
MW:267.269532203674
MDL:MFCD00005018
CID:34636
PubChem ID:87577173
Update Time:2025-10-16
2-(Trifluoromethyl)phenothiazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(Trifluoromethyl)-10H-phenothiazine
- 10H-Phenothiazine, 2-(trifluoromethyl)-
- 2-(Trifluoromethyl)phenothiazine
- 2-(Trifluoromethyl)-Phenothiazine
- 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
- 2-(Trifluoromethyl)p
- 2-Trifluoromethyl-10H-phenothiazine
- Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
- NSC 50438
- 2-Trifluoromethylphenothiazine
- Trifluoromethylphenothiazine
- PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
- 2-(Triflouomethyl) phenothiazine
- RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 877S053KX3
- C13H8F3NS
- cid_7082
- KSC494M0F
- 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
- Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
- Q27164667
- T1407
- AS-14298
- T-6400
- inverted exclamation markY98% (HPLC)
- BDBM65841
- AC-1827
- CHEMBL541018
- SR-01000441858-1
- 2-(Trifluoromethyl)-10H-phenothiazine #
- NSC-50438
- SR-01000441858
- SCHEMBL560225
- DB-019568
- 4-27-00-01352 (Beilstein Handbook Reference)
- MLS003166902
- NSC50438
- BRN 0226580
- CHEBI:92925
- TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
- BRD-K53032901-001-03-8
- CCG-44949
- DTXSID3059050
- CS-W021465
- 2-trifluoromethyl-phenothiazine
- ALBB-036523
- SY049028
- Z104478346
- SR-01000441858-2
- MFCD00005018
- AKOS001305498
- EINECS 202-145-7
- 2-trifluoromethyl phenothiazine
- STK325860
- O10543
- SMR001814476
- 92-30-8
- EN300-20475
- UNII-877S053KX3
- NS00041388
- 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
-
- MDL: MFCD00005018
- Inchi: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
- Chave InChI: RKGYJVASTMCSHZ-UHFFFAOYSA-N
- SMILES: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
- BRN: 0226580
Propriedades Computadas
- Massa Exacta: 267.03300
- Massa monoisotópica: 267.033
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 0
- Complexidade: 307
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 5
- Superfície polar topológica: 37.3
Propriedades Experimentais
- Cor/Forma: 结晶化合物
- Densidade: 1.3491 (estimate)
- Ponto de Fusão: 188.0 to 192.0 deg-C
- Ponto de ebulição: 361.1℃ at 760 mmHg
- Ponto de Flash: 210°C
- Índice de Refracção: 1.531
- PSA: 37.33000
- LogP: 5.05160
- Solubilidade: 未确定
2-(Trifluoromethyl)phenothiazine Informações de segurança
-
Símbolo:
- Pedir:警告
- Declaração de perigo: H302
- Declaração de Advertência: P264-P270-P301+P312+P330-P501
- WGK Alemanha:3
- Código da categoria de perigo: R22
- Instrução de Segurança: S36
- RTECS:SP5620000
-
Identificação dos materiais perigosos:
- TSCA:T
- Frases de Risco:R22
- Condição de armazenamento:储存于阴凉,干燥的地方。储存于紧闭密封的容器中。
2-(Trifluoromethyl)phenothiazine Dados aduaneiros
- CÓDIGO SH:2934300000
- Dados aduaneiros:
中国海关编码:
2934300000概述:
2934300000. 含一个吩噻嗪环系的化合物(吩噻嗪环系不论是否氢化,化合物未经进一步稠合的 ). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Trifluoromethyl)phenothiazine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009425-10g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 10g |
£13.00 | 2022-03-01 | |
| Fluorochem | 009425-25g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 009425-100g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 100g |
£86.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1407-25G |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 25g |
¥330.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-25G |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | ≥98% (HPLC) | 25g |
¥114.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-500g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | ≥98% (HPLC) | 500g |
¥1456.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-5g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 5g |
¥57.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-100g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | ≥98% (HPLC) | 100g |
¥364.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-10g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 10g |
¥95.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-1g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 1g |
¥45.00 | 2021-05-21 |
2-(Trifluoromethyl)phenothiazine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
Referência
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling, Letters in Organic Chemistry, 2019, 16(1), 16-24
Método de produção 3
Condições de reacção
1.1 Reagents: Sulfur ; rt → 130 °C; 130 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
Referência
- Preparation method of Fluphenazine hydrochloride for treating mental diseases, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
Referência
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores, Organic Letters, 2020, 22(20), 8086-8090
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Copper salt-catalyzed synthesis of phenothiazine compounds, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes, Synthetic Communications, 2017, 47(7), 710-715
Método de produção 7
Condições de reacção
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene , Potassium iodide Solvents: Chlorobenzene ; 24 h, 140 °C
Referência
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions, RSC Advances, 2013, 3(40), 18605-18608
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid medium, Farmatsiya (Moscow, 1989, 38(1), 40-2
Método de produção 9
Condições de reacção
Referência
- Preparation of phenothiazine compounds as antiviral compounds, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
Referência
- Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazine, Journal of the Chemical Society, 1977, (4), 517-25
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Cuprous iodide Solvents: 2-Methoxyethanol ; 28 h, 90 °C; 72 h, 110 °C
Referência
- Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation, Angewandte Chemie, 2010, 49(7), 1291-1294
Método de produção 12
Condições de reacção
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Referência
- Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilane, Catalysis Science & Technology, 2019, 9(15), 3874-3878
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous sulfate Solvents: Dimethylformamide ; 24 h, rt → 135 °C
Referência
- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction, Journal of Organic Chemistry, 2015, 80(12), 6128-6132
Método de produção 15
Condições de reacção
1.1 Reagents: 1,10-Phenanthroline , Potassium tert-butoxide , Ferrous sulfate Solvents: Dimethylformamide ; rt → 135 °C; 24 h, 135 °C
Referência
- Iron-catalyzed synthesis of phenothiazine derivatives, China, , ,
Método de produção 16
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium carbonate , Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
Referência
- Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine, Russian Federation, , ,
Método de produção 18
Método de produção 19
Condições de reacção
Referência
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Método de produção 20
Condições de reacção
Referência
- Synthesis of deuterium-labeled fluphenazine, Journal of Pharmaceutical Sciences, 1984, 73(1), 87-90
2-(Trifluoromethyl)phenothiazine Raw materials
- acetamide, N-(2-mercaptophenyl)-
- 1-2-(Trifluoromethyl)-10H-phenothiazin-10-ylethanone
- N-Phenyl-3-(trifluoromethyl)aniline
- 1-Propanone,3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-
- 1-Bromo-2-chlorobenzene
- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
- Benzenethiol,2-amino-4-(trifluoromethyl)-
- 3-Amino-4-iodobenzotrifluoride
- 2-Bromo-benzenethiol
- 4-Chloro-3-iodobenzotrifluoride
- 2-Bromoiodobenzene
- 3-(Trifluoromethyl)acetanilide
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
2-(Trifluoromethyl)phenothiazine Preparation Products
2-(Trifluoromethyl)phenothiazine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
Número da Ordem:A844191
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:02
Preço ($):279.0
E- mail:sales@amadischem.com
2-(Trifluoromethyl)phenothiazine Literatura Relacionada
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
Pureza:99%
Quantidade:500g
Preço ($):279.0